

VUF 10214: A Comparative Analysis of its Cross-Reactivity with Histamine Receptors

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Compound of Interest

Compound Name: VUF 10214

Cat. No.: B15610228

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the histamine H4 receptor (H4R) ligand, **VUF 10214**, and its cross-reactivity with other histamine receptor subtypes (H1R, H2R, and H3R). The information presented is supported by experimental data from peer-reviewed scientific literature to facilitate informed decisions in research and drug development.

Executive Summary

VUF 10214 is a potent ligand for the histamine H4 receptor, demonstrating significant selectivity over the H1 and H2 receptor subtypes. However, it exhibits some affinity for the H3 receptor, suggesting a degree of cross-reactivity. This profile distinguishes it from highly selective H4R antagonists and dual H3R/H4R ligands. The choice of **VUF 10214** for research purposes should be guided by the specific experimental requirements and the desired selectivity profile.

Comparative Binding Affinity

The binding affinity of **VUF 10214** and comparator compounds across the four human histamine receptor subtypes is a critical determinant of their selectivity. The affinity is expressed as the pKi value, which is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Data for the closely related compound VUF 10148, from the same study that characterized **VUF 10214**, is presented below as a reference for the expected selectivity profile. **VUF 10214** itself is reported to have a pKi of 8.25 for the H4 receptor.[1]

Compound	pKi at hH1R	pKi at hH2R	pKi at hH3R	pKi at hH4R
VUF 10148*	5.8	< 5.0	6.4	8.1
JNJ 7777120	< 5.5	< 5.5	< 5.5	8.8
Thioperamide	< 5.0	< 5.0	8.4	8.1

*Data for VUF 10148 is sourced from Smits et al., J. Med. Chem. 2008, 51(8), 2457-2467 and is presented as a close structural analog to **VUF 10214** from the same study.

Interpretation of Data:

- VUF 10148 demonstrates high affinity for the H4 receptor (pKi = 8.1).
- It shows moderate affinity for the H3 receptor (pKi = 6.4), indicating potential cross-reactivity.
- Its affinity for H1R (pKi = 5.8) and H2R (pKi < 5.0) is significantly lower, suggesting a high degree of selectivity over these subtypes.
- JNJ 7777120 is a highly selective H4R antagonist with over 1000-fold greater affinity for H4R compared to the other histamine receptor subtypes.
- Thioperamide is a potent dual ligand for both H3 and H4 receptors.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of **VUF 10214** and related compounds.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific histamine receptor subtype.

General Protocol:

- Cell Culture and Membrane Preparation:
 - Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells stably expressing the human histamine receptor of interest (H1R, H2R, H3R, or H4R) are cultured under standard conditions.
 - Cells are harvested, and crude membrane fractions are prepared by homogenization and subsequent centrifugation to isolate the cell membranes containing the receptors.
- Binding Assay:
 - Cell membranes are incubated with a specific radioligand (e.g., [³H]-mepyramine for H1R, [¹²⁵I]-iodopotentidine for H2R, [³H]-N α -methylhistamine for H3R, and [³H]-histamine for H4R) at a fixed concentration.
 - A range of concentrations of the unlabeled test compound (e.g., **VUF 10214**) is added to compete with the radioligand for binding to the receptor.
 - Non-specific binding is determined in the presence of a high concentration of a known, potent ligand for the respective receptor.
 - The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.
- Separation and Detection:
 - The reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the unbound.
 - The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
 - The radioactivity retained on the filters is quantified using liquid scintillation counting.
- Data Analysis:

- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined using non-linear regression analysis of the competition binding data.
- The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional cAMP Accumulation Assay

Objective: To determine the functional activity (agonist or antagonist) of a test compound at Gai/o-coupled receptors like the H4R.

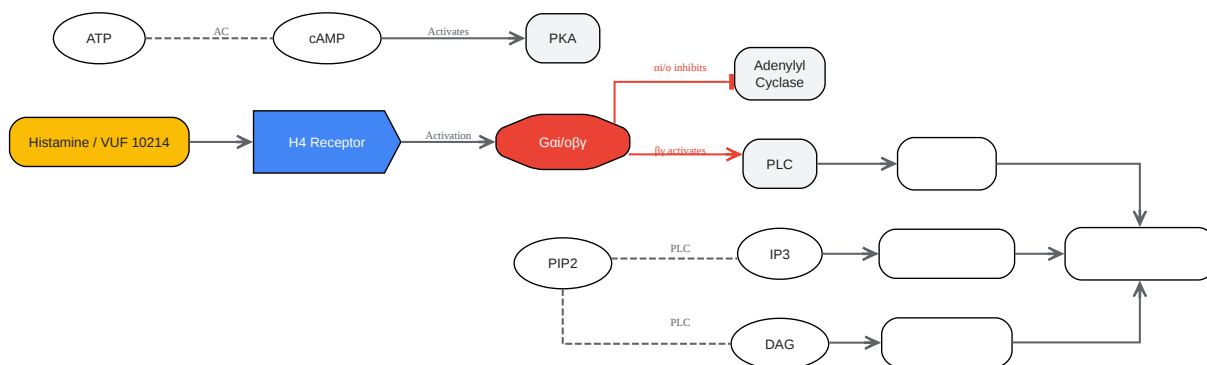
General Protocol:

- Cell Culture:
 - Cells expressing the histamine H4 receptor are cultured and seeded in appropriate assay plates.
- Assay Procedure:
 - For antagonist activity determination, cells are pre-incubated with varying concentrations of the test compound (e.g., **VUF 10214**).
 - Adenylyl cyclase is then stimulated with a known concentration of forskolin, a direct activator of the enzyme, in the presence of an H4R agonist (like histamine) to induce a decrease in cAMP levels.
 - For agonist activity determination, cells are treated with varying concentrations of the test compound in the presence of forskolin.
- cAMP Measurement:
 - The intracellular cAMP levels are measured using a variety of commercially available kits, often based on competitive immunoassays or reporter gene systems.
- Data Analysis:

- For agonists, the concentration that produces 50% of the maximal response (EC50) is determined from the dose-response curve.
- For antagonists, the concentration that inhibits 50% of the agonist-induced response (IC50) is determined.

Visualizations

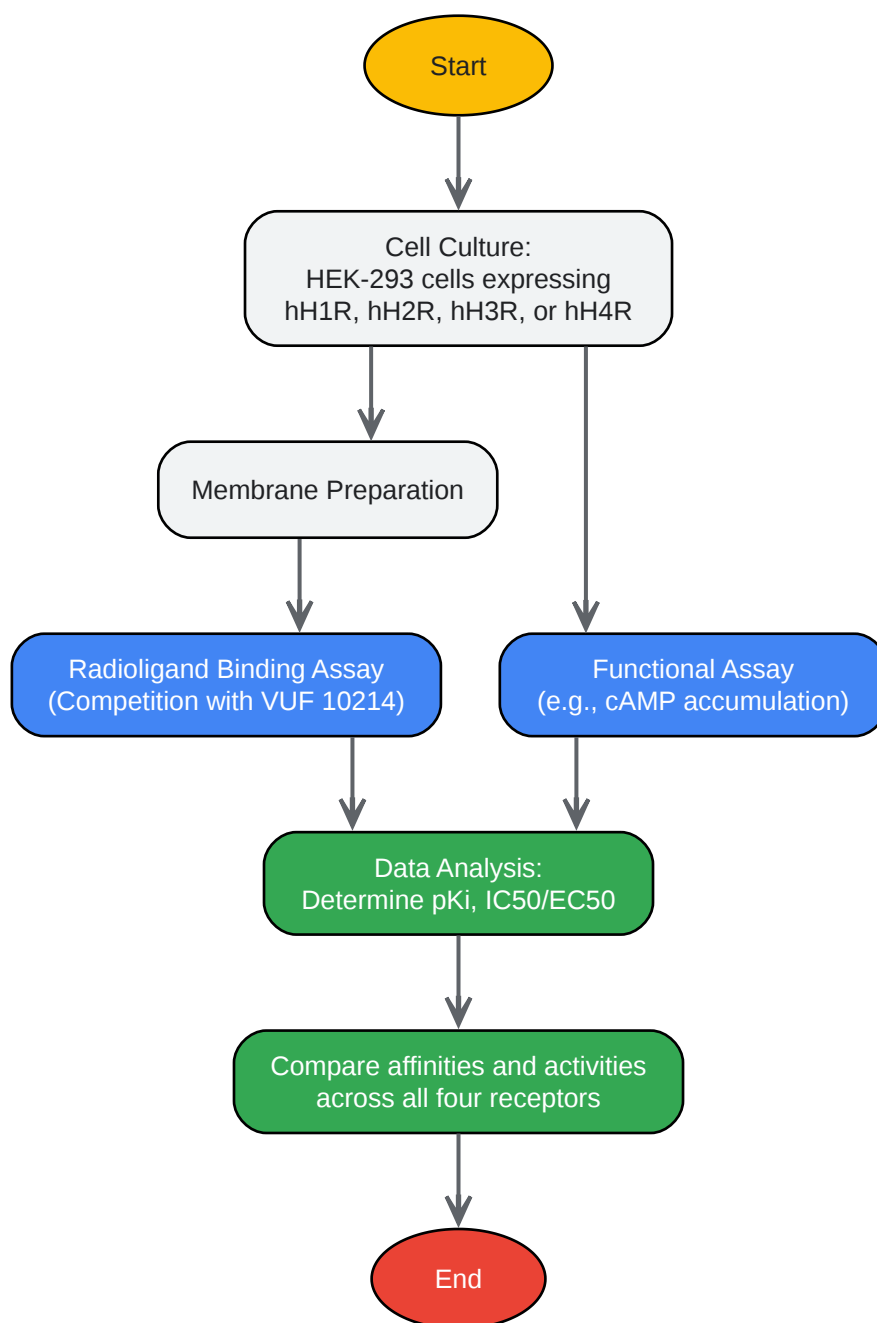
Histamine H4 Receptor Signaling Pathway



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Caption: H4R Signaling Pathway.

Experimental Workflow for Receptor Cross-Reactivity Assessment



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Caption: Cross-Reactivity Workflow.

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References

- 1. pubs.acs.org [pubs.acs.org]
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